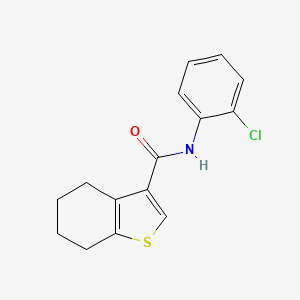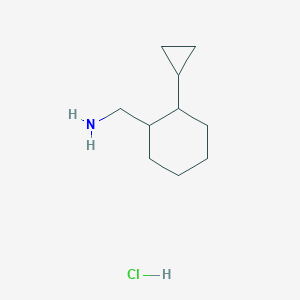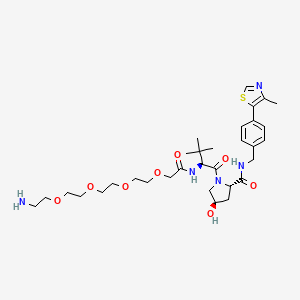![molecular formula C15H17ClN4O2 B2672112 5-Chloro-2-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)benzamide CAS No. 1241281-93-5](/img/structure/B2672112.png)
5-Chloro-2-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CCCEB and has been found to have a wide range of biochemical and physiological effects. Additionally, we will explore the scientific research applications of CCCEB and list future directions for its use.
Mécanisme D'action
The mechanism of action of CCCEB is not fully understood. However, it has been found to inhibit the activity of certain enzymes that are involved in cell growth and division. This inhibition leads to the suppression of cancer cell growth and division, making CCCEB a potential cancer therapy.
Biochemical and Physiological Effects:
CCCEB has been found to have a wide range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, CCCEB has been found to have antioxidant properties. It has also been found to inhibit the activity of certain enzymes that are involved in the metabolism of drugs, which could make it useful for enhancing the effectiveness of certain medications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CCCEB for laboratory experiments is its ability to inhibit cancer cell growth. This makes it a useful tool for studying the mechanisms of cancer cell growth and division. However, CCCEB can be toxic to normal cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of CCCEB in scientific research. One area of research is in the development of new cancer therapies. CCCEB could be used as a starting point for the development of new drugs that target cancer cells. Additionally, CCCEB could be used in the development of new anti-inflammatory drugs. Finally, CCCEB could be used in the study of drug metabolism, as it has been found to inhibit the activity of certain enzymes involved in this process.
Méthodes De Synthèse
The synthesis of CCCEB involves several steps. The starting material is 5-chloro-2-aminobenzamide, which is reacted with N-(tert-butoxycarbonyl)-L-valine methyl ester to form 5-chloro-2-({[(tert-butoxycarbonyl)amino]methyl}amino)benzamide. This compound is then reacted with 1-cyano-1-cyclopropylethane to form 5-chloro-2-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)benzamide (CCCEB). The final product is obtained through purification and isolation steps.
Applications De Recherche Scientifique
CCCEB has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. CCCEB has been found to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer therapies. Additionally, CCCEB has been found to have anti-inflammatory properties, which could make it useful for the treatment of inflammatory diseases such as arthritis.
Propriétés
IUPAC Name |
5-chloro-2-[[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O2/c1-15(8-17,9-2-3-9)20-13(21)7-19-12-5-4-10(16)6-11(12)14(18)22/h4-6,9,19H,2-3,7H2,1H3,(H2,18,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWVWDLUHZMXSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CNC2=C(C=C(C=C2)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(4-ethylphenyl)pyridazin-4(1H)-one](/img/structure/B2672029.png)
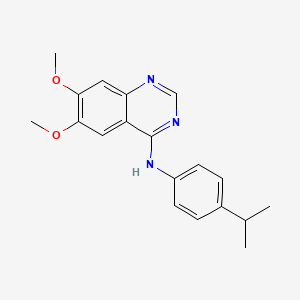
![N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2672032.png)
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2672033.png)
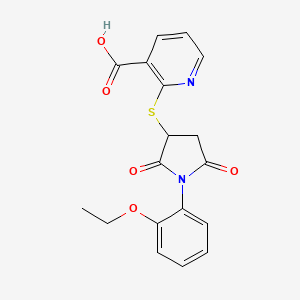


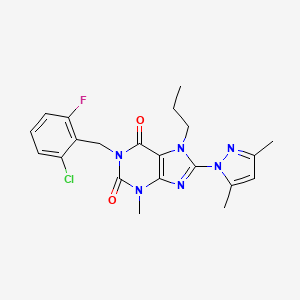
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acrylamide](/img/structure/B2672046.png)
